3,3-Dimethylfuran-2,4(3H,5H)-dione

Description

Historical Context and Evolution of Furan-Dione Chemistry

The exploration of furan-based compounds dates back to the 18th century, with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780. wikipedia.orgwordpress.combritannica.com The parent compound, furan (B31954), was first synthesized by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the important derivative furfural (B47365) is produced. wikipedia.orgwordpress.com

The synthesis of the furan ring, a core component of furan-diones, has been a central theme in organic chemistry. One of the most classical and enduring methods is the Paal-Knorr synthesis, reported independently by German chemists Carl Paal and Ludwig Knorr in 1884. wikipedia.orgorganic-chemistry.org This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains a vital tool for preparing substituted furans. wikipedia.orgorganic-chemistry.org Over the years, numerous other methods, such as the Feist-Benary synthesis, have been developed to access the diverse array of furan derivatives. wikipedia.org The chemistry of furan-diones, a class of compounds characterized by a furan ring bearing two carbonyl groups, has evolved significantly, with researchers exploring their synthesis and reactivity for various applications.

Structural Features and Chemical Significance of 3,3-Dimethylfuran-2,4(3H,5H)-dione

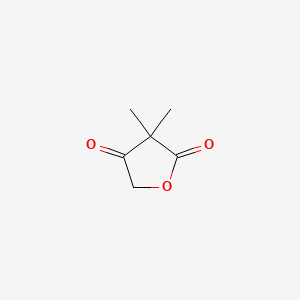

This compound, with the chemical formula C₆H₈O₃, possesses a five-membered furan ring containing an oxygen atom. nih.gov The ring is substituted with two methyl groups at the C3 position and two carbonyl groups at the C2 and C4 positions. nih.gov The presence of the gem-dimethyl group at the C3 position is a key structural feature that influences the molecule's reactivity and physical properties.

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₈O₃ nih.govalfa-chemistry.com |

| Molecular Weight | 128.13 g/mol nih.gov |

| IUPAC Name | 3,3-dimethyloxolane-2,4-dione nih.gov |

| CAS Number | 5436-15-7 nih.govalfa-chemistry.com |

| Boiling Point | 268.1°C at 760 mmHg alfa-chemistry.com |

| Density | 1.152 g/cm³ alfa-chemistry.com |

| Flash Point | 118.3°C alfa-chemistry.com |

Overview of Research Directions and Applications in Modern Chemistry

Current research on this compound and related furan-diones is multifaceted, spanning various areas of chemistry. One significant area of focus is its use as a versatile intermediate in organic synthesis. The reactive carbonyl groups and the furan scaffold allow for the construction of more complex molecules, including those with potential biological activity.

For instance, furan-dione derivatives are being investigated for their potential as pharmacophores in drug discovery. nih.gov The 2(5H)-furanone skeleton, a core component of this compound, is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov

Furthermore, the unique electronic and structural properties of furan-diones make them interesting candidates for materials science applications. For example, related dione (B5365651) structures, such as indane-1,3-dione, are utilized in the development of organic electronics, photopolymerization, and optical sensing materials. mdpi.com The ability of these molecules to act as electron acceptors is a key feature in these applications. mdpi.com

The study of cycloaddition reactions involving furan derivatives, such as the Diels-Alder reaction, is another active area of research. nih.gov Understanding the kinetics and thermodynamics of these reactions is crucial for developing sustainable methods for producing valuable chemicals from biomass-derived furanic compounds. nih.gov

In analytical chemistry, methods have been developed for the separation and analysis of this compound using techniques like High-Performance Liquid Chromatography (HPLC). sielc.com This is important for quality control and for studying the compound's behavior in various chemical processes.

| Research Area | Focus |

| Organic Synthesis | Use as a building block for complex molecules. |

| Medicinal Chemistry | Investigation of derivatives for potential biological activity. nih.gov |

| Materials Science | Exploration for applications in electronics and photopolymerization. mdpi.com |

| Reaction Mechanisms | Study of cycloaddition reactions and their kinetics. nih.gov |

| Analytical Chemistry | Development of separation and analysis methods. sielc.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyloxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)4(7)3-9-5(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGNDGQXVATIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)COC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202743 | |

| Record name | 3,3-Dimethylfuran-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-15-7 | |

| Record name | 3,3-Dimethyl-2,4(3H,5H)-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylfuran-2,4(3H,5H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5436-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylfuran-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylfuran-2,4(3H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethyl-furan-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66P6TF38TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Dimethylfuran 2,4 3h,5h Dione and Analogues

Direct Synthesis of 3,3-Dimethylfuran-2,4(3H,5H)-dione

The direct construction of the this compound framework is centered around fundamental cyclization reactions, which are well-established for the formation of five-membered heterocyclic systems.

Condensation Reactions as Primary Synthetic Routes

The foremost route for synthesizing this compound is through an intramolecular condensation reaction, notably the Dieckmann condensation. organic-chemistry.orgwikipedia.org This reaction is a highly effective method for forming cyclic β-keto esters from diesters in the presence of a base. organic-chemistry.orgwikipedia.org In the synthesis of the target molecule, an appropriate acyclic precursor such as diethyl 2,2-dimethyl-3-oxosuccinate would be used. The mechanism involves the deprotonation at the α-position of one of the ester groups, which creates an enolate. This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, leading to a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester, which upon acidification, yields the desired this compound.

The selection of the base is crucial for the success of the Dieckmann condensation. While sodium ethoxide in ethanol has been traditionally used, contemporary methods often favor sterically hindered, non-nucleophilic bases like potassium tert-butoxide or lithium diisopropylamide (LDA) in aprotic solvents to reduce the likelihood of side reactions. alfa-chemistry.com

Dehydration and Decarboxylation Steps in Furan-Dione Formation

In numerous synthetic pathways that lead to furan-diones, especially when beginning with more intricate precursors, dehydration and decarboxylation are critical steps. After an initial intermolecular condensation to assemble the carbon framework, an intramolecular cyclization often follows, which is frequently enabled by the removal of a water molecule (dehydration) to form the heterocyclic ring. This step is generally catalyzed by an acid.

In certain synthetic strategies, a precursor that contains an additional carboxylic acid group may be employed. In these instances, a subsequent decarboxylation step, often facilitated by heat, is necessary to obtain the final furan-dione structure. The stability of the resulting five-membered ring provides the thermodynamic impetus for this process.

Synthesis of Related Furan-Dione Structures

The synthetic methods used for this compound can be modified to create a diverse range of related furan-dione structures with different substitution patterns.

Oxidative Cyclization Strategies in Furanone Synthesis

Oxidative cyclization provides an alternative and potent method for the synthesis of furanone rings. This approach entails the cyclization of a suitably functionalized acyclic precursor under oxidative conditions. For example, the oxidation of a β,γ-unsaturated carboxylic acid can result in the formation of a furanone ring. A variety of oxidizing agents can be utilized, from conventional reagents to more modern catalytic systems, which can provide greater control over the reaction's selectivity.

Multi-Component Reactions Incorporating Furan-Dione Units

Multi-component reactions (MCRs) have become a highly efficient and atom-economical tool for synthesizing complex heterocyclic systems, including those with furan-dione moieties. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic step to build the target molecule. For instance, a three-component reaction with an aldehyde, an amine, and tetronic acid (a related furan-dione) can facilitate the rapid construction of complex, spirocyclic structures. nih.gov The adaptability of MCRs permits the creation of extensive libraries of furan-dione derivatives by systematically altering the initial components.

Catalytic Approaches in Furan-Dione Synthesis

Catalysis is fundamental to modern organic synthesis, enabling milder reaction conditions, better yields, and improved selectivity. The synthesis of furan-diones has greatly advanced from the development of diverse catalytic systems.

In the context of condensation reactions for furan-dione synthesis, both acid and base catalysis are essential. Acid catalysts are frequently used to promote dehydration and cyclization steps, whereas base catalysts are vital for reactions such as the Dieckmann condensation. More sophisticated catalytic methods may include the use of organocatalysts or transition metal complexes to carry out specific transformations with high efficiency and stereoselectivity. For example, proline and its derivatives have been utilized as organocatalysts in MCRs to produce chiral furan-dione derivatives. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethylfuran 2,4 3h,5h Dione

Nucleophilic and Electrophilic Reactivity of the Furan-Dione Core

The reactivity of the 3,3-dimethylfuran-2,4(3H,5H)-dione core is dominated by the two carbonyl groups and the ether linkage within the five-membered ring. These features make the molecule susceptible to nucleophilic attack, while its potential for electrophilic reactions is more constrained.

The furan-dione core of this compound features two electrophilic carbon centers at the C2 and C4 positions, corresponding to the ketone and lactone carbonyls, respectively. This inherent electrophilicity makes the molecule a target for a variety of nucleophiles.

The C4-ketone is a primary site for nucleophilic attack. Reactions with common nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) are expected to proceed via addition to the carbonyl, yielding a tertiary alcohol upon workup. Similarly, hydride reagents like sodium borohydride (B1222165) would reduce the ketone to a secondary alcohol.

The C2-carbonyl, being part of a lactone, is also susceptible to nucleophilic attack. Strong nucleophiles can induce ring-opening of the lactone. For instance, reaction with hydroxide (B78521) or alkoxide ions would lead to the formation of a carboxylate salt or an ester, respectively, after cleavage of the acyl-oxygen bond. This reactivity is a common feature of lactones.

In a broader context, related furanone structures, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, are known to react with a range of nucleophiles. nih.gov These include O-nucleophiles like phenols and S-nucleophiles like mercaptans, which can lead to substitution at various positions on the ring, depending on the reaction conditions. nih.gov While the electronic properties of this compound differ from these halogenated analogs, the general susceptibility of the furanone ring to nucleophilic attack is a shared characteristic. For example, studies on the addition of pentane-2,4-dione to dienyl complexes show that dicarbonyl compounds can act as effective nucleophiles. rsc.org

The table below summarizes the expected outcomes of nucleophilic attack on this compound.

| Nucleophile | Target Site | Expected Product Type |

| Organometallic Reagents (R-MgX, R-Li) | C4-carbonyl | Tertiary Alcohol |

| Hydride Reagents (NaBH₄, LiAlH₄) | C4-carbonyl | Secondary Alcohol |

| Hydroxide (OH⁻) | C2-carbonyl | Ring-opened Carboxylate |

| Alkoxide (RO⁻) | C2-carbonyl | Ring-opened Ester |

| Amines (RNH₂) | C4-carbonyl | Imine/Enamine |

Electrophilic reactions involving the this compound core are less common due to the electron-withdrawing nature of the two carbonyl groups, which deactivates the ring. However, under specific conditions, typically involving the formation of an enolate, the molecule can act as a nucleophile and react with electrophiles.

The formation of an enolate can be achieved by treating the dione (B5365651) with a suitable base. The most acidic protons are those on the C5 methylene (B1212753) group, adjacent to the C4-carbonyl. Deprotonation at this position would generate an enolate, which can then react with various electrophiles.

For example, alkylation could be achieved by reacting the enolate with an alkyl halide. This would introduce a substituent at the C5 position. Similarly, aldol-type condensation reactions with aldehydes or ketones are also possible, leading to the formation of a new carbon-carbon bond at the C5 position. The success of these reactions is contingent on the choice of base and reaction conditions to favor enolate formation over competing reactions like ring-opening.

While there is limited direct literature on the electrophilic reactions of this compound, the reactivity of other 1,3-dicarbonyl compounds provides a useful parallel. For instance, cascade reactions involving 1,3-dicarbonyl compounds and other reagents demonstrate the nucleophilic character of the enolate form. acs.org

Radical-Mediated Transformations and Oxidation Reactions

The furan-dione structure can also participate in reactions involving radical intermediates, particularly through oxidation processes or reactions with highly reactive species.

The aerobic oxidation of furan (B31954) derivatives often leads to the formation of enediones. acs.org While this compound is a saturated system, its derivatives or related unsaturated furanones can undergo oxidation. For instance, the oxidation of substituted furans to cis-2-ene-1,4-diones can be catalyzed by systems like ABNO/HNO₃ under mild conditions with oxygen as the oxidant. acs.org The mechanism of such reactions can be complex, sometimes involving the incorporation of oxygen from water. acs.org

In the context of the target molecule, any reaction that would introduce unsaturation could be followed by an aerobic oxidation step. For example, if a hydroxyl group were introduced at the C5 position, subsequent elimination could form an unsaturated furanone, which would then be susceptible to aerobic oxidation.

Reactive oxygen species, such as hydroxyl radicals (•OH), are known to react readily with furan and its derivatives. whiterose.ac.uknih.gov These reactions are significant in atmospheric chemistry and combustion. whiterose.ac.uknih.gov The reaction of •OH with furans can proceed through addition to the ring or by hydrogen atom abstraction. whiterose.ac.uk

For this compound, the most likely sites for hydrogen abstraction would be the C5 methylene protons, as they are activated by the adjacent C4-carbonyl group. The gem-dimethyl group at C3 is less likely to be a site of abstraction. The resulting radical could then undergo further reactions, such as coupling or reaction with molecular oxygen.

Theoretical studies on the reaction of hydroxyl radicals with furan indicate that the reaction begins with the formation of a pre-reactive complex, followed by the addition of the •OH radical to the ring, forming more stable adducts. researchgate.net While this is for the aromatic furan, similar initial complex formation could be envisioned for the saturated furan-dione. Kinetic studies of •OH with various furan derivatives have shown a negative temperature dependence, suggesting that addition reactions are dominant under those conditions. nih.gov

The table below outlines potential reactions with radical species.

| Radical Species | Proposed Reaction Type | Potential Product |

| Hydroxyl Radical (•OH) | H-abstraction | C5-radical intermediate |

| Halogen Radical (e.g., Cl•) | H-abstraction | 5-halo-3,3-dimethylfuran-2,4-dione |

Functionalization and Derivatization Strategies Utilizing this compound

The reactivity of this compound at its various functional groups allows for its use as a building block in the synthesis of more complex molecules. Derivatization can be achieved through reactions at the carbonyl groups or at the C5 position.

One key strategy for functionalization involves the enolate chemistry discussed in section 3.1.2. The generation of an enolate at C5 opens the door to a wide range of C-C and C-heteroatom bond-forming reactions. For example, the Knoevenagel condensation, a reaction between a compound with an active hydrogen and a carbonyl group, is a possibility if the furan-dione is reacted with an aldehyde or ketone in the presence of a base. nih.gov

Another approach to derivatization is through the modification of the carbonyl groups. The C4-ketone can be converted into other functional groups, such as an oxime (by reaction with hydroxylamine) or a hydrazone (by reaction with hydrazine). These derivatives can then be subjected to further transformations.

Ring-opening reactions also provide a pathway to a variety of derivatives. As mentioned in section 3.1.1, reaction with nucleophiles like amines or alcohols can lead to the formation of amides or esters, respectively, with the furanone ring being opened. These linear products, which still contain a ketone and a gem-dimethyl group, can be valuable synthetic intermediates.

Furthermore, inspiration can be drawn from the derivatization of other furanones. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to introduce aryl groups onto halogenated furanones. nih.gov A similar strategy could be applied to this compound if a halogen were first introduced at the C5 position via a radical halogenation reaction.

The synthesis of various heterocyclic systems often utilizes dicarbonyl compounds as starting materials. rsc.org this compound could potentially be used in condensation reactions with binucleophiles (e.g., hydrazine, hydroxylamine, ureas) to form fused heterocyclic systems.

Formation of Complex Heterocyclic Systems (e.g., Pyranopyrimidines, Oxazepinediones)

Detailed investigations into the reactivity of this compound for the synthesis of fused heterocyclic systems such as pyranopyrimidines and oxazepinediones are areas of ongoing research. While the broader class of furanones is utilized in the synthesis of various heterocycles, specific methodologies starting from this compound are not extensively documented in publicly available literature.

The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, is a well-established area of medicinal chemistry. These compounds are typically synthesized through multi-component reactions involving reagents like barbituric acid, malononitrile, and various aldehydes. These reactions proceed efficiently under various conditions, including the use of nanocatalysts, to produce a diverse range of substituted pyranopyrimidines. However, the direct application of this compound as a precursor in these specific synthetic routes has not been reported.

Similarly, the formation of other complex heterocyclic structures from this starting material remains an area ripe for exploration. The development of synthetic pathways to novel heterocyclic frameworks is a continuous effort in organic chemistry, and the unique structural features of this compound may offer opportunities for new reaction discoveries.

Investigations into Alkylation and Acylation Reactions

The introduction of alkyl and acyl groups into the this compound scaffold is a fundamental transformation that would provide access to a wide array of derivatives with potentially interesting properties. Research into the alkylation of related furanone systems has been reported. For instance, the C5 alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones has been achieved through Barbier-type reactions and Mukaiyama aldol (B89426) reactions.

However, specific studies detailing the alkylation and acylation of the 3,3-dimethyl substituted furan-2,4-dione are not readily found in the current body of scientific literature. The presence of the gem-dimethyl group at the C3 position influences the reactivity of the molecule, particularly the acidity of the C5 methylene protons and the accessibility of the carbonyl groups. Understanding how these structural features impact traditional alkylation and acylation protocols is crucial for developing synthetic methodologies for this specific compound.

Mechanistic Elucidation of Key Reactions through Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcomes of new transformations. For the reactions involving this compound, detailed mechanistic studies that combine both experimental evidence and theoretical calculations are yet to be extensively published.

Mechanistic investigations would likely focus on the role of the furanone core as a nucleophile or electrophile under different reaction conditions. For instance, in potential condensation reactions, the enolizable nature of the dione system would be a key aspect to study. Theoretical approaches, such as density functional theory (DFT) calculations, could provide valuable insights into the transition states and reaction pathways, complementing experimental observations. While such studies exist for other classes of heterocyclic compounds, specific mechanistic elucidation for the key reactions of this compound remains an open area of investigation.

Spectroscopic Characterization and Structural Analysis of 3,3 Dimethylfuran 2,4 3h,5h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure.mestrelab.comyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For 3,3-Dimethylfuran-2,4(3H,5H)-dione, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

Due to a lack of readily available experimental spectra in public databases, the following interpretations are based on predicted data derived from computational chemistry software, which provides reliable estimations of spectral patterns. mestrelab.comyoutube.com

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key structural features giving rise to proton signals are the two equivalent methyl groups at the C3 position and the methylene (B1212753) group at the C5 position.

Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are expected to produce a single, sharp singlet in the spectrum, as there are no adjacent protons to cause spin-spin splitting. This signal is predicted to appear in the upfield region of the spectrum.

Methylene Protons (-O-CH₂-C=O): The two protons of the methylene group at the C5 position are also chemically equivalent. They are adjacent to a carbonyl group and an ether oxygen, which deshields them, causing their signal to appear at a lower field (downfield) compared to the methyl protons. This signal is also expected to be a singlet.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.5 | Singlet | 6H | 2 x CH₃ |

| ~4.2 | Singlet | 2H | -CH₂- |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on the structure of this compound, four distinct carbon signals are anticipated, corresponding to the inequivalent carbon atoms.

Methyl Carbons (C(CH₃)₂): The two methyl carbons are equivalent and will produce a single signal in the upfield region.

Quaternary Carbon (C3): The C3 carbon, bonded to the two methyl groups and two other carbons, is a quaternary carbon and will appear as a single peak.

Methylene Carbon (C5): The C5 methylene carbon, situated between an ether oxygen and a carbonyl group, will be found in the midfield region.

Carbonyl Carbons (C2 and C4): The two carbonyl carbons (C2 and C4) are in different chemical environments. The C2 carbon is part of a lactone (cyclic ester), while the C4 carbon is part of a ketone. Consequently, they are expected to appear as two distinct signals in the downfield region, characteristic of carbonyl carbons.

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~20 | 2 x CH₃ |

| ~50 | C3 |

| ~75 | C5 |

| ~170 | C2 (lactone C=O) |

| ~210 | C4 (ketone C=O) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by the absorptions of the carbonyl groups. The presence of two carbonyl groups in different electronic environments (lactone and ketone) is expected to result in two distinct, strong absorption bands in the carbonyl region of the spectrum. The C-O stretching of the ether linkage and the C-H stretching of the methyl and methylene groups will also be present.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950-3000 | C-H stretch | CH₃ and CH₂ |

| ~1780 | C=O stretch | Lactone carbonyl (C2) |

| ~1740 | C=O stretch | Ketone carbonyl (C4) |

| ~1150 | C-O stretch | Ether linkage |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 128.047344113 Da. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to this mass.

The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and the cleavage of the furan (B31954) ring.

Molecular Ion Peak: The parent molecule with one electron removed, [C₆H₈O₃]⁺, would be observed at m/z ≈ 128.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway. Loss of a methyl radical (•CH₃) would lead to a fragment at m/z 113.

Loss of Carbon Monoxide: Carbonyl groups are readily lost as carbon monoxide (CO). A fragment resulting from the loss of CO from the molecular ion would appear at m/z 100. A subsequent loss of another CO molecule could lead to a fragment at m/z 72.

Ring Cleavage: The furan ring can undergo various cleavage patterns, leading to smaller charged fragments.

| Predicted m/z | Possible Fragment Ion | Plausible Loss from Parent Ion |

|---|---|---|

| 128 | [C₆H₈O₃]⁺ | Molecular Ion |

| 113 | [C₅H₅O₃]⁺ | - CH₃ |

| 100 | [C₅H₈O₂]⁺ | - CO |

| 72 | [C₄H₈O]⁺ or [C₃H₄O₂]⁺ | - 2CO or - C₂H₄O₂ |

| 57 | [C₄H₉]⁺ | - C₂H₃O₃ |

| 43 | [C₂H₃O]⁺ | - C₄H₅O₂ |

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₆H₈O₃, the expected monoisotopic mass is 128.04734 g/mol . nih.gov HRMS can confirm this elemental composition, distinguishing it from other isobaric compounds.

In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or a potassiated adduct [M+K]⁺. The high resolution of the instrument allows for the differentiation of these species and provides unambiguous confirmation of the elemental formula.

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₈O₃⁺ | 128.04734 |

| [M+H]⁺ | C₆H₉O₃⁺ | 129.05515 |

| [M+Na]⁺ | C₆H₈NaO₃⁺ | 151.03713 |

| [M+K]⁺ | C₆H₈KO₃⁺ | 167.01104 |

Note: This table is based on theoretical calculations and illustrates the expected high-resolution mass values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a characteristic pattern.

Key fragmentation pathways for furanones often involve the loss of carbon monoxide (CO), carbon dioxide (CO₂), and methyl radicals (•CH₃). For this compound, the presence of gem-dimethyl groups on the C3 position would likely lead to a prominent peak corresponding to the loss of a methyl group.

Table 2: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 113 | [M - CH₃]⁺ | •CH₃ |

| 100 | [M - CO]⁺ | CO |

| 85 | [M - CO - CH₃]⁺ | CO, •CH₃ |

| 84 | [M - CO₂]⁺ | CO₂ |

| 70 | [M - CO - CO]⁺ | 2CO |

| 57 | [C₄H₉]⁺ or [M - CO - CO - CH₃]⁺ | CO, CO, •CH₃ |

| 43 | [CH₃CO]⁺ | C₃H₅O₂ |

Note: This table represents predicted fragmentation patterns based on the analysis of structurally related furanones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the key chromophores are the two carbonyl (C=O) groups.

The electronic transitions expected for this molecule are primarily n → π* transitions. These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to an antibonding π* orbital. masterorganicchemistry.com These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com

Since the two carbonyl groups are not in conjugation with each other, the spectrum is expected to be similar to that of a simple ketone. The presence of the lactone ring and the gem-dimethyl groups may cause slight shifts in the absorption maximum (λmax) compared to a simple acyclic dione (B5365651). It is anticipated that the λmax for the n → π* transition would fall in the region of 270-300 nm. masterorganicchemistry.com

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore Involved | Expected Wavelength Range (nm) |

| n → π | C=O (Ketone) | 270 - 300 |

| n → π | C=O (Lactone) | ~210 - 220 |

Note: The expected wavelength ranges are based on data for similar functional groups and the absence of specific experimental data for the title compound.

X-ray Diffraction for Solid-State Molecular Geometry

A crystallographic study of this compound would provide precise information on the geometry of the five-membered furanone ring. It would reveal whether the ring is planar or adopts an envelope or twisted conformation. The bond lengths of the C=O groups and the C-O and C-C bonds within the ring could be accurately measured. Furthermore, the bond angles around the sp³-hybridized C3 atom, bearing the two methyl groups, would be determined, providing insight into any steric strain within the molecule.

While a specific crystal structure for this compound has not been found in the searched databases, analysis of related furanone derivatives suggests that the furanone ring is often nearly planar. nist.gov The data obtained from an X-ray diffraction experiment would be presented in a Crystallographic Information File (CIF).

Table 4: Key Structural Parameters Obtainable from X-ray Diffraction

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths (Å) | Precise distances between atoms (e.g., C=O, C-C, C-O) |

| Bond Angles (°) | Angles between bonded atoms (e.g., O-C-C, C-C-C) |

| Torsional Angles (°) | Dihedral angles defining the conformation of the ring |

| Intermolecular Interactions | Presence of hydrogen bonds or other non-covalent interactions |

Note: This table outlines the type of data that would be obtained from an X-ray diffraction study.

Computational and Theoretical Investigations of 3,3 Dimethylfuran 2,4 3h,5h Dione

Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) Applications in Conformer Analysis

A critical aspect of understanding a molecule's behavior is the characterization of its possible conformations and their relative energies. DFT calculations are a standard method for performing geometry optimization and identifying the most stable conformers of a molecule. For 3,3-Dimethylfuran-2,4(3H,5H)-dione, this would involve exploring the potential energy surface to locate all energy minima corresponding to different spatial arrangements of its atoms. The resulting data, typically presented in a table of relative energies, would reveal the most likely shape of the molecule under various conditions. Unfortunately, no such conformational analysis for this specific compound has been reported.

Ab Initio Methods for High-Level Electronic Description

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a highly accurate description of a molecule's electronic structure. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles of this compound. This data is fundamental for a deep understanding of the molecule's stability and intrinsic electronic properties. The absence of published ab initio studies means that a high-level electronic description for this compound is not currently available.

Reactivity and Selectivity Prediction through Quantum Chemical Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how the molecule will interact with other chemical species. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack, offering crucial information about its reactivity. No such map has been published for this compound.

Natural Bond Orbital (NBO) Analysis for Inter-Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. This analysis for this compound would elucidate the nature of its chemical bonds, identify significant hyperconjugative interactions, and provide insight into its electronic stability. Specific NBO analysis data for this molecule is not available in the current body of scientific literature.

Reaction Pathway Elucidation and Kinetic Studies

Understanding the transformation of this compound into other chemical species is fundamental to predicting its stability and reactivity. Computational chemistry offers powerful tools to map out the energetic landscape of a chemical reaction, identifying the most likely paths it will follow.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of this TS is crucial for understanding the reaction mechanism. A transition state search is a computational procedure aimed at locating this first-order saddle point on the potential energy surface—a point that is an energy maximum along the reaction direction but a minimum in all other degrees of freedom. researchgate.net

Once a transition state is located, its connection to the corresponding reactants and products is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu The IRC is the minimum energy path in mass-weighted coordinates that a molecule follows as it travels from the transition state downhill to the reactants on one side and to the products on the other. uni-muenchen.demdpi.com This analysis confirms that the located TS is the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur throughout the transformation. researchgate.netresearchgate.net For a molecule like this compound, an IRC analysis could, for example, elucidate the precise mechanism of a ring-opening reaction, showing how bond lengths and angles change in a concerted fashion.

Table 1: Illustrative IRC Calculation Output for a Hypothetical Ring-Opening of this compound

| IRC Point | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Key Bond Distance (Å) C-O |

| Reactant | -3.0 | 0.0 | 1.38 |

| ... | ... | ... | ... |

| TS | 0.0 | 35.2 | 1.95 |

| ... | ... | ... | ... |

| Product | +3.0 | -10.5 | 2.80 (broken) |

This table is a representative example and does not reflect actual experimental data.

Application of Statistical Theories (e.g., RRKM Theory) for Rate Constant Determination

While transition state theory provides a good estimate of reaction rates, for unimolecular reactions occurring in the gas phase, a more sophisticated approach is often needed. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the energy-dependent rate constant, k(E), for such reactions. numberanalytics.comprsu.ac.in It assumes that energy is rapidly redistributed among all the vibrational modes of the energized molecule before it reacts. osti.gov

The core of RRKM theory is the calculation of the number of accessible quantum states at the transition state and the density of states of the reactant molecule. numberanalytics.com The unimolecular rate constant is then determined by the flux of molecules passing through the transition state. prsu.ac.in This theory is particularly important for understanding how the reaction rate changes with pressure and temperature. dtic.milnih.gov For this compound, RRKM theory could be used to predict its thermal decomposition rate under various conditions, which is crucial for assessing its stability in high-temperature environments.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions, though weaker than covalent bonds, are critical in determining the physical properties and supramolecular chemistry of a compound. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are used to analyze these subtle forces.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orge-bookshelf.dewiley-vch.de A key feature of QTAIM is the identification of bond critical points (BCPs)—points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), allow for the characterization of the chemical bond. muni.cz

For instance, a high electron density and a negative Laplacian at the BCP are characteristic of a shared (covalent) interaction. Conversely, a low electron density and a positive Laplacian indicate a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces. muni.cz In this compound, QTAIM could be used to analyze the nature of the C-C, C-O, and C=O bonds within the molecule and to characterize any potential intramolecular hydrogen bonds or other weak interactions. escholarship.org

Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Character |

| C=O | 0.35 | -0.50 | Covalent (Polar) |

| C-C | 0.24 | -0.65 | Covalent |

| C-O (ether) | 0.18 | +0.05 | Polar Covalent |

This table is a representative example and does not reflect actual experimental data.

Reduced Density Gradient (RDG) for Weak Interactions

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. chemrxiv.orgchemrxiv.org Plotting the RDG against the electron density allows for the visualization of non-covalent interactions. nih.gov In these plots, regions of low RDG at low electron densities correspond to weak interactions.

The sign of the second eigenvalue of the Hessian of the electron density in these regions helps to distinguish between different types of interactions:

Attractive hydrogen bonds: Appear as sharp spikes at negative values.

Van der Waals interactions: Appear as broader regions around zero.

Repulsive steric clashes: Appear at positive values.

This technique would be particularly useful for studying the dimerization of this compound or its interaction with other molecules, providing a clear visual map of the stabilizing and destabilizing non-covalent forces at play. chemrxiv.org

Prediction and Validation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. Calculations can predict various spectroscopic data, including:

Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR absorption peaks can be computed. These predicted frequencies are often scaled to better match experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Shifts: The magnetic shielding of each nucleus can be calculated, which directly relates to the chemical shifts observed in NMR spectra. mdpi.com

UV-Vis Spectra: TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

For this compound, these predictive calculations are invaluable. For example, the calculated IR spectrum would show characteristic peaks for the C=O stretching vibrations of the ketone and lactone functionalities, and the ¹³C NMR spectrum would predict distinct chemical shifts for the quaternary carbon, the methylene (B1212753) carbon, and the two methyl carbons, aiding in its unambiguous identification. mdpi.com

Advanced Research Applications and Methodologies Involving 3,3 Dimethylfuran 2,4 3h,5h Dione

Role as a Precursor in Specialized Organic Synthesis

The reactivity of the furan (B31954) ring system makes it a valuable starting point for creating more complex molecules. youtube.comresearchgate.net 3,3-Dimethylfuran-2,4(3H,5H)-dione, with its dione (B5365651) functionality and dimethyl substitution, offers specific steric and electronic characteristics that can be exploited in multi-step synthetic pathways.

In modern chemistry, particularly in fields like drug discovery, there is a high demand for novel molecular scaffolds and building blocks. whiterose.ac.ukambeed.com this compound can be chemically modified to produce a variety of derivatives. The furan-dione core is a key structural motif that can be elaborated upon to create libraries of compounds for screening. For instance, reactions targeting the carbonyl groups or the methylene (B1212753) position adjacent to the ether oxygen can introduce new functional groups, effectively transforming the initial compound into a series of more complex building blocks. nih.gov The synthesis of various furan derivatives is a cornerstone of medicinal chemistry, aiming to produce molecules with specific biological activities like antibacterial or anti-inflammatory properties. ijabbr.comresearchgate.net

The furan nucleus is present in numerous bioactive natural products and synthetic drugs. utripoli.edu.ly The synthesis of analogues to these natural products is a common strategy in drug development to improve efficacy or reduce side effects. The furan-dione structure can serve as a key intermediate in the total synthesis of such complex molecules. Researchers can incorporate the this compound scaffold into a larger molecular framework, leveraging its inherent structure to build complexity. This approach is valuable in creating analogues of compounds where the furan ring is essential for biological activity.

Research in Materials Science and Industrial Chemistry

The applications of furan derivatives extend beyond biology into materials science, where their electronic and physical properties are of interest.

Organic materials with significant non-linear optical (NLO) properties are crucial for developing advanced photonic technologies like optical data processing and storage. semanticscholar.orgnih.gov Research has shown that organic molecules with large, conjugated π-electron systems, often arranged in a donor-π-acceptor framework, can exhibit high NLO responses. nih.gov While direct NLO studies on this compound are not extensively documented, derivatives of similar heterocyclic structures, including other furans and biindoles, have been investigated as promising NLO materials. researchgate.netru.nl

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new molecules. nih.gov Key parameters include the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and hyperpolarizabilities (β and γ). researchgate.net By chemically modifying the this compound core—for example, by attaching electron-donating and electron-withdrawing groups—it is theoretically possible to create derivatives with tailored NLO properties. The furan ring can act as part of the conjugated bridge in such systems.

Table 1: Key Parameters in NLO Material Assessment

| Parameter | Symbol | Significance |

|---|---|---|

| First Hyperpolarizability | β | Describes second-order NLO effects like Second-Harmonic Generation (SHG). |

| Second Hyperpolarizability | γ | Describes third-order NLO effects, relevant for applications in optical switching. ru.nl |

| HOMO-LUMO Energy Gap | Egap | A smaller energy gap is often associated with a stronger NLO response. nih.gov |

Furan derivatives have been explored for various industrial applications, including as additives to fuels and lubricants. For example, 2,5-dimethylfuran (B142691) (DMF) has been studied as a biofuel with good lubricity and anti-wear characteristics. researchgate.net While chemically distinct from the dione, the study of DMF highlights the potential of the dimethyl-substituted furan core in tribological applications. The oxygen atoms in such molecules can play a role in their interaction with metal surfaces, potentially forming a protective film that reduces friction and wear. Although specific research on this compound as a lubricant additive is not prominent, related oxygenated heterocyclic compounds like 1,3-dioxolane (B20135) derivatives have been patented for their anti-wear properties in lubricating oils, suggesting a broader interest in this class of compounds for such applications. google.com

Mechanistic Studies in Biological Chemistry Relevant to Furan-Dione Structures

The furan ring is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. utripoli.edu.lyijabbr.com The furan-dione moiety itself is a structural feature in various molecules under investigation for therapeutic properties. Mechanistic studies often focus on how this structural unit interacts with biological targets like enzymes or receptors. ijabbr.com

Furan-containing compounds are known to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.gov The biological action is often tied to the specific arrangement of functional groups on the furan ring. For furan-dione structures, the two carbonyl groups introduce significant polarity and hydrogen-bonding capabilities, which can be critical for binding to the active site of a target protein. Furthermore, the furan ring can act as a bioisostere for other aromatic rings like benzene (B151609) or thiophene, allowing chemists to fine-tune a molecule's properties while maintaining its core binding geometry. ijabbr.com The study of how different substitutions on the furan ring affect biological activity helps in understanding the structure-activity relationship (SAR) and in designing more potent and selective therapeutic agents. ijabbr.comresearchgate.net

In Vitro and In Silico Studies of Reactive Aldehyde Scavenging

While direct studies on the reactive aldehyde scavenging properties of this compound are not extensively detailed in the provided search results, the broader class of furanone derivatives has been investigated for their antioxidative properties. For instance, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has demonstrated strong antioxidative capabilities in Maillard reaction model systems. This suggests that the furan-dione scaffold, in general, may possess the ability to interact with and neutralize reactive species.

In vitro assays would typically involve exposing this compound to known reactive aldehydes, such as malondialdehyde or 4-hydroxynonenal, and measuring the reduction in aldehyde concentration over time using techniques like spectrophotometry or chromatography. In silico studies, on the other hand, would employ computational models to predict the reaction mechanisms and kinetics between the furan-dione and various aldehydes, providing insights into the potential scavenging activity at a molecular level.

Structure-Activity Relationship (SAR) Investigations for Potential Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For furanone derivatives, SAR investigations have been conducted to explore their potential as antimicrobial, antiviral, and anticancer agents.

Antimicrobial and Antiviral Activity: Furochromone derivatives have shown a wide range of biological activities, including antimicrobial and antiviral effects. nih.gov The core structure can be modified to enhance these properties. For example, the synthesis of new 1,2,4-triazole (B32235) and pyrimidine (B1678525) scaffolds condensed to furochromones has yielded compounds with high antimicrobial activity. nih.gov Similarly, selenoesters and selenoanhydrides, which can be considered structural analogs where selenium replaces an oxygen or carbonyl group, have demonstrated potent antiviral activity against Herpes Simplex Virus-2 (HSV-2). nih.gov

Anticancer Activity: Pyrazolidine-3,5-dione derivatives have been a focus of anticancer research due to their broad spectrum of biological activities. researchgate.net SAR studies on these compounds have revealed that specific substitutions on the pyrazolidine (B1218672) ring can lead to enhanced cytotoxic activity against various cancer cell lines. researchgate.net While not directly involving this compound, these studies on related heterocyclic diones provide a framework for how its structure could be modified to explore potential anticancer properties through targeted interactions with biological macromolecules.

Computational Docking and Ligand Interaction Studies with Biomolecules

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a larger biological target, such as a protein or nucleic acid. This methodology is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

For furanone and related heterocyclic derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govresearchgate.netugm.ac.idmdpi.com For example, docking studies of 1,3,4-oxadiazole (B1194373) derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) have helped to identify potential anticancer agents by predicting their binding interactions within the active sites of these kinases. mdpi.com The process involves creating a 3D model of the ligand (e.g., a derivative of this compound) and docking it into the binding pocket of the target protein. The resulting binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) provide insights into the compound's potential inhibitory activity. nih.govmdpi.com

Table 1: Examples of Computational Docking Studies on Related Heterocyclic Compounds

| Compound Class | Target Protein | Research Focus |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | VEGFR2, EGFR | Anticancer activity |

| 1,6-Dihydro-1,3,5-triazine-2,4-diamine Derivatives | Plasmodium Dihydrofolate Reductase (pDHFR) | Antimalarial activity |

| Thiazolidine-2,4-dione Derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Hypoglycemic activity |

Analytical Chemistry Method Development for Furan-Dione Quantification

Accurate quantification of furan-dione compounds is essential for quality control, stability studies, and pharmacokinetic analysis. Analytical chemistry provides the methodologies to achieve this with high precision and sensitivity.

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of furanone derivatives. sielc.comdss.go.th A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

For more complex mixtures of furanic compounds, such as those found in food products, HPLC methods have been optimized to simultaneously separate and identify multiple derivatives. dss.go.th The choice of column, such as an Aminex HPX-87H, and the mobile phase composition are critical for achieving good resolution between structurally similar compounds. dss.go.th

Table 2: HPLC Method Parameters for Furan-Dione Analysis

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| This compound | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| Furanic Compounds (e.g., 5-HMF, Furfural) | Aminex HPX-87H | Acetonitrile, 0.005 M Sulfuric Acid | Photodiode Array (PDA) | dss.go.th |

Isotope Dilution Mass Spectrometry for Precise Quantification of Related Compounds

Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate quantification technique that is considered a primary ratio method. rsc.org It involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike") to the sample. The ratio of the natural to the labeled analyte is then measured by mass spectrometry, allowing for very precise quantification that corrects for sample loss during preparation and analysis. rsc.orgmdpi.com

While a specific ID-MS method for this compound is not detailed in the provided results, the technique has been successfully applied to the quantification of other furan derivatives, such as furan in foodstuffs. nih.govcapes.gov.br In these methods, deuterated furan is used as the internal standard. nih.gov The development of an ID-MS method for this compound would require the synthesis of a stable isotope-labeled analog, for instance, containing ¹³C or ²H. This would enable highly accurate measurements in complex matrices, which is crucial for pharmacokinetic and metabolic studies.

Future Research Directions and Perspectives for 3,3 Dimethylfuran 2,4 3h,5h Dione

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of 3,3-Dimethylfuran-2,4(3H,5H)-dione is no exception. Future research will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing renewable resources.

One promising avenue is the exploration of catalytic systems that operate under milder conditions. For instance, the use of solid acid catalysts, such as silica-supported sulfonic acid catalysts, has shown success in the dehydration of aldaric acids to form furan (B31954) carboxylates, key precursors to furanone structures. youtube.com Similarly, titanium silicate (B1173343) molecular sieves have demonstrated high efficiency in the oxidation of furan to 5-hydroxy-2(5H)-furanone, a related compound, using dilute hydrogen peroxide as a green oxidant. researchgate.netperkinelmer.com Adapting such heterogeneous catalysts for the synthesis of this compound could offer advantages like catalyst recyclability and simplified product purification.

Biocatalysis also presents a compelling eco-friendly alternative. nih.govbruker.com The use of enzymes to catalyze specific steps in the synthetic sequence can lead to high selectivity and efficiency under mild, aqueous conditions, thereby avoiding the need for protecting groups and reducing the generation of hazardous waste. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are discovered and optimized. researchgate.netijsetpub.com For this compound, AI and machine learning (ML) can be powerful tools to accelerate the development of novel and improved synthetic methodologies.

AI is also being increasingly used in the discovery and design of new catalysts. eurekalert.orgarxiv.org By analyzing the relationship between catalyst structure and performance, ML algorithms can identify promising new catalyst candidates for the synthesis of this compound with enhanced reactivity and selectivity. This can involve screening large virtual libraries of potential catalysts or even generating entirely new catalyst structures.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel and more efficient catalytic systems is a cornerstone of advancing the synthesis of this compound. While traditional acid and base catalysis have been employed, future research will focus on catalysts that offer superior control over reactivity and selectivity.

One area of intense interest is the use of transition-metal catalysts. For instance, gold-catalyzed cyclizations of γ-hydroxyalkynones have proven effective for synthesizing substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed reactions have been utilized in the synthesis of complex furan natural products. nih.gov Exploring the application of such transition-metal catalysts to the synthesis of this compound could lead to more efficient and selective bond formations.

Solid superacids, such as Nafion-H, represent another promising class of catalysts. thieme-connect.de Their high acidity and heterogeneous nature make them attractive for facilitating reactions while allowing for easy separation and reuse. Investigating their efficacy in the cyclization and formation of the dione (B5365651) ring in this compound could lead to more sustainable and cost-effective synthetic processes.

Furthermore, the design of catalysts can be enhanced through computational approaches. Computer-assisted design has been successfully used to develop base-functionalized ionic liquids for the efficient synthesis of 3(2H)-furanones. acs.org This synergy between computational modeling and experimental work allows for the rational design of catalysts with tailored properties for specific transformations, a strategy that holds great promise for the synthesis of this compound. The development of novel silylcopper catalysts for reductive bromination of diones also points towards the potential for innovative catalytic systems in related chemistries. nih.gov

Expansion of Derivatization Libraries for High-Throughput Screening in Research

The therapeutic and industrial potential of this compound can be significantly expanded through the creation and screening of derivative libraries. By systematically modifying the core structure, researchers can explore a vast chemical space to identify compounds with enhanced or novel biological activities and material properties.

Future efforts will likely focus on developing efficient and versatile synthetic methodologies to generate a diverse range of derivatives. This could involve reactions targeting the carbonyl groups, the furan ring, or the methyl substituents. For example, the synthesis of various 2-furanone derivatives has been shown to be a fruitful starting point for generating heterocyclic compounds with anti-cancer activity. nih.gov Similarly, the synthesis of 4-hydroxy-3(2H)-furanone acyl derivatives has led to compounds with potential anti-cataract effects. nih.gov

High-throughput screening (HTS) will be an indispensable tool for evaluating these expanded derivatization libraries. pharmaron.com Automated systems can rapidly assess the biological activity of thousands of compounds against a panel of targets, accelerating the identification of lead compounds for drug discovery or other applications. pharmaron.comnih.gov The synthesis of DNA-encoded libraries (DELs) with novel cores also presents an innovative approach to discovering high-affinity hits against protein targets. pharmaron.com

The creation of focused and fragment-based libraries of this compound derivatives will be crucial for targeted research. These libraries, designed with specific biological targets or material properties in mind, can significantly increase the efficiency of the screening process and the probability of discovering compounds with desired functionalities.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of the reaction kinetics and mechanisms is essential. Advanced characterization techniques that allow for in situ, real-time monitoring of chemical reactions are becoming increasingly important in this regard.

Process Analytical Technology (PAT) is a framework that encourages the use of in-line or on-line analytical tools to monitor and control manufacturing processes. bruker.commt.comthermofisher.com The application of PAT to the synthesis of this compound would enable the continuous monitoring of critical process parameters, ensuring consistent product quality and optimizing reaction conditions. researchgate.net

Spectroscopic techniques are at the heart of in situ reaction monitoring. perkinelmer.comnumberanalytics.comnumberanalytics.com Advanced methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into the reaction progress. numberanalytics.comfiveable.me Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for online monitoring, providing detailed structural information as the reaction unfolds. numberanalytics.com

Q & A

Q. What are the common synthetic routes for preparing 3,3-Dimethylfuran-2,4(3H,5H)-dione and its derivatives?

A typical approach involves condensation reactions using ethyl 4-chloroacetoacetate as a starting material. For example, substituted phenylhydrazine moieties can be introduced via hydrazine derivatives to form 3-(2-(substituted phenyl)hydrazinylmethylidene)furan-2,4(3H,5H)-diones . Solvent-free, one-pot multicomponent reactions under controlled temperatures (e.g., 80–100°C) are efficient for yield optimization. Characterization often includes FT-IR, NMR, NMR, and EI-MS to confirm structural integrity .

Q. How is the structural integrity of this compound derivatives validated experimentally?

Key methods include:

- NMR spectroscopy : NMR (400–500 MHz) identifies proton environments (e.g., methylidene protons at δ 7.2–8.0 ppm), while NMR confirms carbonyl carbons (δ 170–180 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) in ESI mode verifies molecular ion peaks (e.g., [M+H]) with deviations <5 ppm .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (±0.4% tolerance) .

Q. What in vitro assays are used to evaluate the antifungal activity of this compound derivatives?

Antifungal potency is assessed using mycelial growth inhibition assays against pathogens like Fusarium graminearum and Botrytis cinerea. EC values are calculated via probit analysis, comparing compound efficacy to commercial fungicides (e.g., procymidone). For instance, halogenated derivatives (e.g., 4-bromophenyl substituents) show EC values as low as 0.18 µg/mL, outperforming reference compounds .

Advanced Research Questions

Q. How do substituent modifications at the 3-position of the furan-2,4-dione core influence biological activity?

Introducing electron-withdrawing groups (e.g., halogens) enhances antifungal activity by improving target binding affinity. For example, 3-(2-(4-bromophenyl)hydrazinylmethylidene)furan-2,4(3H,5H)-dione exhibits a 33% lower EC than procymidone due to increased lipophilicity and membrane penetration . Conversely, bulky substituents may sterically hinder interactions, requiring molecular docking studies to optimize substituent placement .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to decouple coupled protons and assign ambiguous peaks.

- Isotopic impurities : Cross-validate HRMS with isotopic distribution patterns.

- Crystallographic discrepancies : Compare experimental X-ray diffraction data with computational models (e.g., DFT-optimized geometries) .

Q. How can divergent synthesis pathways be optimized to access structurally diverse furan-2,4-dione derivatives?

Hypervalent iodine reagents enable regioselective functionalization of alkenes to generate azidolactones and dihydrofuranones. For example, 5-(azidomethyl)-5-aryl dihydrofuran-2(3H)-ones are synthesized via iodine(III)-mediated cyclization, with yields >75% when using electron-deficient aryl substrates. Reaction parameters (temperature, solvent polarity) are critical for minimizing side products .

Q. What computational tools predict the binding mechanisms of this compound derivatives to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like VEGFR-2. Key residues (e.g., Asp1046, Lys868) form hydrogen bonds with the dione carbonyl groups, while hydrophobic substituents enhance binding via π-π stacking . Free energy calculations (MM-PBSA) quantify binding affinities, guiding rational design .

Methodological Considerations

Q. How to address variability in antifungal assay results across replicates?

- Standardize inoculum preparation : Use spores harvested at identical growth stages (e.g., 72-hour cultures).

- Control environmental factors : Maintain consistent humidity (85–90%) and temperature (25°C) in incubation chambers.

- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to confirm significance .

Q. What are best practices for scaling up furan-2,4-dione synthesis without compromising yield?

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., cyclization steps).

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported iodine reagents) to reduce waste .

- In-line analytics : Implement FT-IR probes to monitor reaction progression in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.